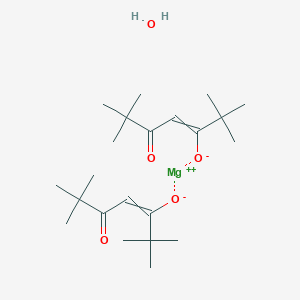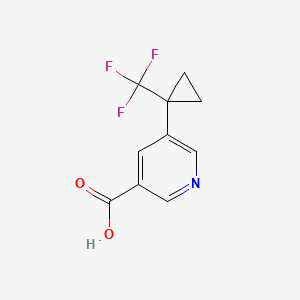![molecular formula C16H9ClN2 B14799442 Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- CAS No. 15517-61-0](/img/structure/B14799442.png)
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- is an organic compound with the molecular formula C16H9ClN2 It is known for its unique structure, which includes a phenylmethylene group substituted with a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- typically involves the reaction of malononitrile with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its nitrile groups can undergo hydrolysis, leading to the formation of carboxylic acids, which may interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile, [(phenylmethylene)]-: Similar structure but lacks the 4-chlorophenyl substitution.
Propanedinitrile, [(4-methylphenyl)phenylmethylene]-: Contains a 4-methylphenyl group instead of a 4-chlorophenyl group.
Uniqueness
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
15517-61-0 |
|---|---|
Fórmula molecular |
C16H9ClN2 |
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)-phenylmethylidene]propanedinitrile |
InChI |
InChI=1S/C16H9ClN2/c17-15-8-6-13(7-9-15)16(14(10-18)11-19)12-4-2-1-3-5-12/h1-9H |
Clave InChI |
UAOKDQHQPPEJDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



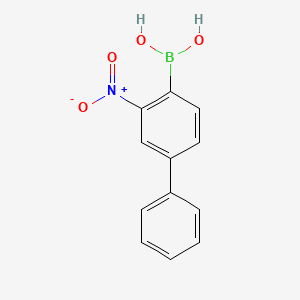
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
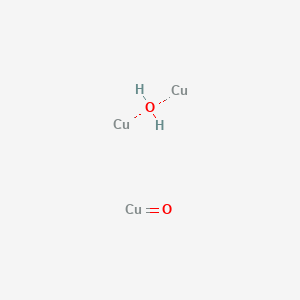
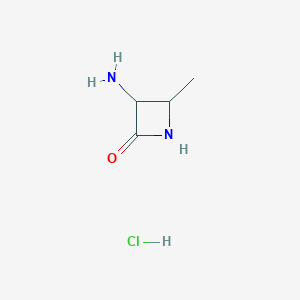

![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
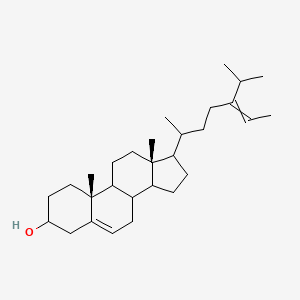
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)

